molecular formula C22H23N3O4 B11189611 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11189611
M. Wt: 393.4 g/mol
InChI Key: WMTYBYTWJODFDX-UHFFFAOYSA-N
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Description

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a pyrimidine core

Preparation Methods

The synthesis of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple stepsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and pyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents. For example:

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H23N3O4/c1-15-19(11-12-26)22(28)25(21(23-15)16-7-4-3-5-8-16)14-20(27)24-17-9-6-10-18(13-17)29-2/h3-10,13,26H,11-12,14H2,1-2H3,(H,24,27)

InChI Key

WMTYBYTWJODFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OC)CCO

Origin of Product

United States

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